molecular formula C9H10Cl2O2 B1296513 2-(2,4-Dichlorophenoxy)propan-1-ol CAS No. 98919-13-2

2-(2,4-Dichlorophenoxy)propan-1-ol

Cat. No.: B1296513
CAS No.: 98919-13-2
M. Wt: 221.08 g/mol
InChI Key: LAZNUAGYLOVVPE-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)propan-1-ol is an organic compound with the molecular formula C9H10Cl2O2 and a molecular weight of 221.08 g/mol . It is characterized by the presence of a dichlorophenoxy group attached to a propanol backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)propan-1-ol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by nucleophilic attack from the phenoxide ion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include sodium hydroxide as a base and solvents like ethanol or methanol to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Herbicide Formulations

2-(2,4-Dichlorophenoxy)propan-1-ol is primarily recognized as an intermediate in the synthesis of herbicides, particularly those targeting broadleaf weeds. It is often used in combination with other active ingredients to enhance herbicidal efficacy.

Key Applications:

  • Agricultural Herbicides : The compound is incorporated into formulations aimed at controlling various weed species in crops like corn, wheat, and soybeans. It functions by disrupting plant growth processes, effectively managing weed populations without harming desired crops .
  • Residential and Commercial Use : Beyond agriculture, it is also utilized in residential lawn care products to maintain turf health while eliminating unwanted broadleaf plants. This dual application underscores its versatility in both agricultural and urban settings .

Bioremediation Potential

Recent studies have highlighted the potential of this compound in bioremediation efforts aimed at degrading chlorophenoxy herbicides in contaminated environments.

Case Studies:

  • Microbial Degradation : Research has isolated bacterial strains capable of degrading 2-(2,4-dichlorophenoxy)propionic acid (a related compound). For instance, a strain identified as Flavobacterium sp. demonstrated the ability to utilize these compounds as carbon sources, suggesting a pathway for bioremediation of contaminated soils .
    Bacterial StrainSubstrate UtilizationGrowth Rate
    Flavobacterium sp.2,4-Dichlorophenoxypropionic acid0.2 h⁻¹
  • Environmental Impact Studies : Studies have examined the adsorption characteristics of this compound on activated carbon surfaces, indicating that functionalized carbon materials can effectively remove this compound from aqueous solutions. This has implications for water treatment processes aimed at reducing herbicide contamination in drinking water sources .

Toxicological Considerations

While the applications of this compound are promising, it is crucial to consider its toxicological profile. The compound is associated with various health risks upon exposure, including potential endocrine disruption and other adverse health outcomes linked to prolonged exposure to chlorophenoxy herbicides .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)acetic acid
  • 2-(2,4-Dichlorophenoxy)ethanol
  • 2-(2,4-Dichlorophenoxy)butanol

Uniqueness

2-(2,4-Dichlorophenoxy)propan-1-ol is unique due to its specific structural features, such as the presence of both a dichlorophenoxy group and a propanol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Biological Activity

2-(2,4-Dichlorophenoxy)propan-1-ol is a compound that belongs to the family of phenoxy herbicides, closely related to 2,4-Dichlorophenoxyacetic acid (2,4-D). This compound exhibits various biological activities, particularly in the context of herbicidal properties and potential therapeutic applications. Understanding its biological activity is crucial for assessing its environmental impact and potential uses in agriculture and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀Cl₂O₂. The compound features a propanol backbone with a dichlorophenoxy group, which contributes to its biological activity. The presence of chlorine atoms enhances its herbicidal properties by affecting plant growth regulation and metabolic pathways.

Herbicidal Properties

Research indicates that this compound exhibits biological activity similar to that of its parent compound, 2,4-D. It has been studied for its effects on plant growth regulation and herbicidal activity. Specifically, it selectively inhibits the COX-2 enzyme, which plays a role in inflammatory responses in both plants and animals.

Table 1: Comparison of Biological Activities

CompoundPrimary ActivityMechanism of Action
This compoundHerbicideInhibition of COX-2 enzyme
2,4-Dichlorophenoxyacetic AcidHerbicideGrowth regulation through auxin mimicry
2-(4-Chlorophenoxy)propan-1-olHerbicideSimilar mechanism to 2,4-D

Effects on Microbial Systems

Studies have shown that this compound can influence microbial growth. A specific bacterial strain capable of degrading 2-(2,4-dichlorophenoxy)propionic acid was isolated, indicating that some microorganisms can utilize this compound as a carbon source . This suggests potential applications in bioremediation.

Toxicological Considerations

While this compound has beneficial applications as a herbicide and potential therapeutic agent, it also poses risks similar to those associated with 2,4-D. Case studies have documented severe poisoning incidents linked to 2,4-D exposure, highlighting the need for caution in its use . Symptoms can include neurological effects and organ involvement.

Case Study: Severe Poisoning Incident
A reported case involved a young female farmer who ingested an unknown quantity of a herbicide containing 2,4-D. Despite medical intervention, she succumbed to the effects after several days. This incident underscores the potential dangers associated with exposure to compounds within this chemical class .

Environmental Impact

The environmental persistence of compounds like this compound raises concerns about their long-term effects on ecosystems. Research indicates that these compounds can degrade rapidly in aerobic conditions but may accumulate in certain environments . Monitoring and risk assessment are essential to mitigate potential ecological harm.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-6(5-12)13-9-3-2-7(10)4-8(9)11/h2-4,6,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZNUAGYLOVVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325762
Record name 2-(2,4-dichlorophenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98919-13-2
Record name 2-(2,4-dichlorophenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

43 ml of a 1M solution of borane in tetrahydrofuran (THF) were stirred under nitrogen and cooled in ice while a solution of 6.8 g of 2-(2,4-dichlorophenoxy)propionic acid in 40 ml of THF was added dropwise thereto. The mixture was heated to boiling under reflux for 1 hour and then cooled to room temperature. 22 ml of a saturated solution of hydrogen chloride in methanol were added dropwise and the solution was heated to boiling under reflux for 1 hour. The mixture was evaporated and the residue was treated with 22 ml of a saturated solution of hydrogen chloride in methanol. After heating under reflux for 1 hour the mixture was evaporated and the residue was partitioned between 100 ml of saturated sodium bicarbonate solution and 100 ml of methylene chloride. The layers were separated and the aqueous layer was extracted with 100 ml of methylene chloride. The combined organic extracts were dried over sodium sulphate and evaporated to gave 6.4 g of 2-(2,4-dichlorophenoxy)propanol as a yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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